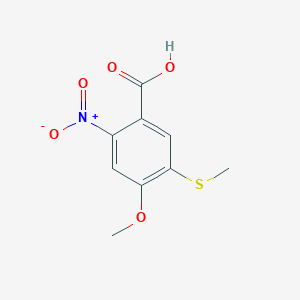

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid

説明

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid , also known as MaiA , is a novel natural compound with promising anti-biofilm activity against Gram-negative pathogenic bacteria. Biofilms, which are sessile microbial communities embedded in self-produced polymeric substances, play a crucial role in recurrent nosocomial and medical device-related infections. Once formed, the complex structure of biofilms promotes antibiotic resistance and becomes extremely challenging to eradicate .

Synthesis Analysis

MaiA was isolated from the metabolites of a rare actinomycete strain called Kibdelosporangium phytohabitans XY-R10 . Its structure was deduced from spectral data analyses and confirmed by single-crystal X-ray crystallography .

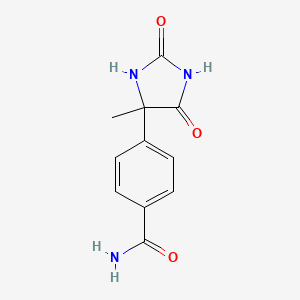

Molecular Structure Analysis

The molecular structure of MaiA includes a 6-carboxaldehyde oxime group, which distinguishes it from other related compounds like MaiB and 4-Methoxy-5-methylsulfanyl-[2,2′]bipyridinyl-6-carbaldehyde . This unique structure contributes to its anti-biofilm activity .

科学的研究の応用

Synthesis and Intermediates

4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid plays a crucial role in the synthesis of complex compounds. For instance, Lomov (2019) developed alternative approaches to synthesize 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the production of cardiotonic drugs like Sulmazole and Isomazole, from readily available substances such as 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol (Lomov, 2019).

Biological Applications

This compound has also been instrumental in biological research. Ellman (1959) synthesized a water-soluble aromatic disulfide from this compound, demonstrating its utility in determining sulfhydryl groups in biological materials (Ellman, 1959).

Solubility Studies

Hart et al. (2015) explored the solubility of various compounds, including derivatives of 4-Methoxy-5-(methylsulfanyl)-2-nitrobenzoic acid, in different solvents, providing valuable data for chemical and pharmaceutical industries (Hart et al., 2015).

Optimization in Synthesis

Yan-gong (2012) optimized the synthesis process of a similar compound, achieving high conversion rates and yields, illustrating the efficiency improvements in chemical synthesis (Yan-gong, 2012).

Intermediates in Drug Synthesis

Yu (2008) demonstrated the use of a derivative in the synthesis of amisulpride, an antipsychotic medication, highlighting the compound's significance in pharmaceutical manufacturing (Yu, 2008).

Safety and Hazards

特性

IUPAC Name |

4-methoxy-5-methylsulfanyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5S/c1-15-7-4-6(10(13)14)5(9(11)12)3-8(7)16-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAANEOXZIUSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

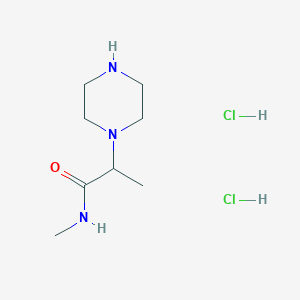

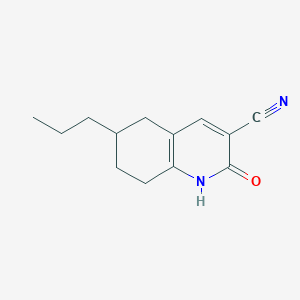

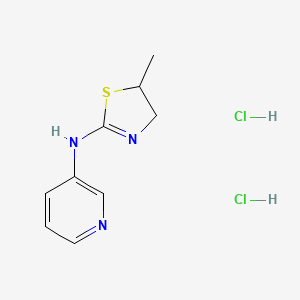

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)

![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)

![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)

![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)

![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)

![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)

![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)